5-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyran ring, a benzyloxy group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring, the introduction of the benzyloxy group, and the attachment of the carboxamide group. Common reagents used in these reactions include benzylic alcohols, chloro-fluoro anilines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyloxy and chloro-fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(benzyloxy)-N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide include other pyran derivatives and compounds with benzyloxy and chloro-fluoro groups. Examples include:
- 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide
- N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13ClFNO4 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C19H13ClFNO4/c20-14-8-13(6-7-15(14)21)22-19(24)17-9-16(23)18(11-26-17)25-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,22,24) |
InChI Key |
ABQBLJTWRPRZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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